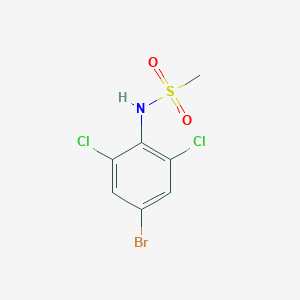

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2NO2S/c1-14(12,13)11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJCQIKKFOXXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339325-56-2 | |

| Record name | N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-2,6-dichloroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-2,6-dichloroaniline+methanesulfonyl chloride→this compound+HCl

Chemical Reactions Analysis

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine atom with a different nucleophile.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is used in biochemical studies to investigate the effects of sulfonamide derivatives on biological systems.

Medicine: While not used directly in medicine, it is studied for its potential pharmacological properties and as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is not well-documented. sulfonamide compounds generally exert their effects by inhibiting enzymes or interfering with metabolic pathways. The specific molecular targets and pathways involved would depend on the context of its use in research.

Comparison with Similar Compounds

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

N-(4-chlorophenyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

N-(4-bromo-2,6-dichlorophenyl)acetamide:

N-(4-bromo-2,6-dichlorophenyl)benzenesulfonamide: Contains a benzenesulfonamide group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in biochemical and medicinal research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to a brominated and chlorinated aromatic ring. The molecular formula is . The compound's structure can influence its solubility, reactivity, and biological interactions.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. Research indicates that this compound could be evaluated for its effectiveness against various bacterial strains. While direct studies are scarce, its structural similarity to known sulfonamides suggests potential antimicrobial activity.

Enzyme Inhibition Studies

In biochemical assays, compounds like this compound are often tested for their ability to inhibit specific enzymes. For instance, studies involving other sulfonamides have shown that they can inhibit carbonic anhydrase and other key enzymes in metabolic pathways. This compound may exhibit similar inhibitory effects, warranting further investigation .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)methanesulfonamide | Lacks bromine atom | Moderate antimicrobial activity |

| N-(4-bromo-2,6-dichlorophenyl)acetamide | Acetamide instead of sulfonamide | Potentially lower activity |

| N-(4-bromo-2,6-dichlorophenyl)benzenesulfonamide | Contains benzenesulfonamide group | Enhanced solubility and reactivity |

This table highlights how variations in functional groups can influence the biological properties of related compounds.

Study 1: Antimicrobial Activity

A study investigated various sulfonamide derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. While specific results for this compound were not reported, related compounds demonstrated significant inhibition zones in agar diffusion tests, suggesting that this compound may also possess similar properties.

Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of dihydropteroate synthase by different sulfonamides. The findings indicated that structural modifications could enhance or reduce inhibitory potency. This suggests that further exploration of this compound could yield insights into its potential as a lead compound for drug development targeting metabolic enzymes .

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide, and how can researchers optimize yields?

- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding aniline derivative. A typical approach involves reacting 4-bromo-2,6-dichloroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Multimodal characterization is essential:

- NMR Spectroscopy : H and C NMR should confirm the presence of the sulfonamide group (e.g., SONH protons at δ ~7–8 ppm) and aromatic bromine/chlorine substituents.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak ([M+H]) with the theoretical molecular weight.

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly the sulfonamide linkage and halogen positions. Related sulfonamide structures show N–H···O hydrogen bonding, influencing crystal packing .

Q. What are the common impurities in synthesized batches, and how can they be addressed?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual 4-bromo-2,6-dichloroaniline) or byproducts from over-sulfonylation. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS can detect these. Recrystallization in polar solvents (e.g., methanol) or preparative TLC (using dichloromethane/methanol) effectively removes non-polar impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo and 2,6-dichloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of bromine and chlorine substituents deactivates the aromatic ring, making it less reactive toward electrophilic substitution. However, the bromine atom at the para position can participate in Suzuki-Miyaura cross-coupling reactions. Researchers should use palladium catalysts (e.g., Pd(PPh)) and optimize reaction conditions (e.g., 80°C in DMF/HO) to preserve the sulfonamide group’s integrity . Steric hindrance from the 2,6-dichloro groups may slow reaction kinetics, necessitating extended reaction times.

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like carbonic anhydrase or cyclooxygenase. Key parameters include:

- Ligand Preparation : Generate 3D conformers with Open Babel, accounting for sulfonamide tautomerism.

- Binding Site Analysis : Use PyMOL to identify hydrophobic pockets compatible with halogenated aromatic rings.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, with validation via experimental IC values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in crystallographic data for halogenated sulfonamides?

- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., sulfonamide group geometry) may arise from polymorphism or solvent effects. Strategies include:

- Temperature-Dependent Crystallography : Collect data at multiple temperatures (100–300 K) to assess conformational flexibility.

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., halogen bonding vs. hydrogen bonding) across crystal forms.

- DFT Calculations : Optimize gas-phase geometries (B3LYP/6-31G*) and compare with experimental data to identify environmental influences .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–12) reveal susceptibility to hydrolysis at extreme pH. For acidic conditions (pH < 3), sulfonamide cleavage is accelerated. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.